Cyanoacetyl Tofacitinib

Description

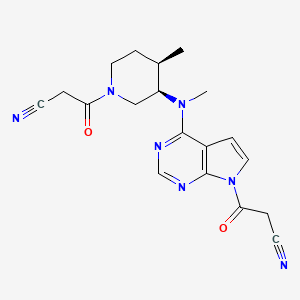

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21N7O2 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

3-[(3R,4R)-3-[[7-(2-cyanoacetyl)pyrrolo[2,3-d]pyrimidin-4-yl]-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C19H21N7O2/c1-13-5-9-25(16(27)3-7-20)11-15(13)24(2)18-14-6-10-26(17(28)4-8-21)19(14)23-12-22-18/h6,10,12-13,15H,3-5,9,11H2,1-2H3/t13-,15+/m1/s1 |

InChI Key |

LAZWNGPGVVGBJZ-HIFRSBDPSA-N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3C(=O)CC#N)C(=O)CC#N |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3C(=O)CC#N)C(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Process Development of Cyanoacetyl Tofacitinib

Historical and Current Synthetic Routes to Cyanoacetyl Tofacitinib (B832)

The synthesis of Cyanoacetyl Tofacitinib has evolved, with researchers continuously seeking more efficient, stereoselective, and scalable methods. These routes primarily revolve around the strategic introduction of the cyanoacetyl moiety onto the Tofacitinib scaffold or its precursors. smolecule.comvulcanchem.com

Conventional Chemical Synthesis Approaches for the Cyanoacetyl Moiety Introduction

The introduction of the cyanoacetyl group is a critical step in the synthesis of this compound. smolecule.com Conventional methods for this transformation have been widely explored.

One direct approach involves the N-cyanoacetylation of Tofacitinib. This reaction can be carried out using cyanoacetic acid in the presence of a base. smolecule.com However, this method requires careful control of reaction conditions to prevent degradation of the starting material and product. smolecule.com

Alternative and often more efficient methods utilize activated cyanoacetic acid derivatives. These include reagents like cyanoacetyl chloride and 1-cyanoacetyl-3,5-dimethylpyrazole. vulcanchem.com The use of 1-cyanoacetyl-3,5-dimethylpyrazole, in particular, has been reported to offer higher yields (80-92%) and shorter reaction times compared to other cyanoacetylating agents like ethyl cyanoacetate (B8463686) or cyanoacetic acid itself. vulcanchem.com The reaction is typically performed by refluxing the Tofacitinib precursor with the cyanoacetylating agent in a solvent such as toluene. vulcanchem.com Another reported method for the final cyanoacetylation step involves the use of cyanoacetic acid 2,5-dioxopyrrolidin-1-yl ester. acs.orgnih.gov

The table below summarizes various conventional cyanoacetylation methods.

| Cyanoacetylating Agent | Base/Catalyst | Solvent | Yield | Reference |

| Cyanoacetic Acid | Sodium Hydroxide or Potassium Carbonate | - | - | smolecule.com |

| 1-Cyanoacetyl-3,5-dimethylpyrazole | - | Toluene | 80-92% | vulcanchem.com |

| Ethyl Cyanoacetate | DBU | n-Butanol | 62.8% (crude) | patsnap.com |

| Cyanoacetic acid 2,5-dioxopyrrolidin-1-yl ester | - | - | - | acs.orgnih.gov |

Advanced and Stereoselective Synthesis Methodologies for this compound Enantiomers

The stereochemistry of the piperidine (B6355638) ring in Tofacitinib, specifically the (3R,4R) configuration, is crucial for its biological activity. vulcanchem.comresearchgate.net Consequently, developing stereoselective synthetic routes has been a major focus of research to avoid costly and time-consuming chiral resolutions of racemic mixtures. researchgate.net

Asymmetric synthesis strategies aim to establish the desired stereocenters early in the synthetic sequence. One approach involves the use of chiral starting materials. For instance, a stereoselective synthesis of a key piperidine intermediate has been achieved starting from (5S)-5-hydroxypiperidin-2-one. researchgate.netlookchem.com This route leads to the formation of tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate, a key chiral precursor, in just three steps without epimerization. researchgate.netlookchem.com

Another strategy employs chiral catalysts for asymmetric transformations. Rhodium(I) complexes with P-chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of tetrasubstituted enamides, providing a pathway to the chiral piperidine core of Tofacitinib. mdpi.com Similarly, proline-catalyzed hydroxylation has been utilized to synthesize enantiopure 1-benzyl-4-methylpiperidin-3-ol, another important intermediate. researchgate.net

Kinetic resolution is another advanced technique to obtain enantiomerically pure intermediates. A CoIII(salen)-OAc-catalyzed hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate has been successfully employed to synthesize an enantiopure piperidine intermediate for Tofacitinib with high optical purity (98% ee). tandfonline.com

The table below highlights some advanced and stereoselective methods.

| Method | Key Step/Reagent | Starting Material | Outcome | Reference |

| Asymmetric Synthesis | - | (5S)-5-hydroxypiperidin-2-one | tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate | researchgate.netlookchem.com |

| Asymmetric Hydrogenation | Rhodium(I) with P-chiral bisphosphorus ligand | Tetrasubstituted enamides | Chiral piperidine core | mdpi.com |

| Kinetic Resolution | CoIII(salen)-OAc-catalyzed hydrolytic kinetic resolution | (±)-methyl-3-(oxiran-2-yl)butanoate | Enantiopure piperidine intermediate (98% ee) | tandfonline.com |

| Chiral Resolution | L-DTTA | Racemic (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Pure enantiomer | researchgate.netnih.gov |

Enzymatic and Biocatalytic Synthesis Routes for this compound and Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Engineered enzymes, such as imine reductases, have been developed for the asymmetric reductive amination to produce key chiral amine intermediates of Tofacitinib. researchgate.net This biocatalytic dynamic kinetic resolution has demonstrated the ability to produce a key intermediate with excellent enantiomeric excess (>99.9% ee) and diastereomeric ratio (98:2 dr) at a high substrate loading. researchgate.net

Furthermore, biocatalytic reductive amination using a wild-type SpRedAm enzyme from S. purpureus has been used in the commercial synthesis of related compounds, highlighting the potential for enzymatic methods in large-scale production. nih.gov

Key Intermediates and Synthon Derivations for this compound Construction

The synthesis of this compound relies on the strategic assembly of two main building blocks: the piperidine core and the pyrrolo[2,3-d]pyrimidine moiety. nih.govunl.pt

Piperidine Core Precursors in this compound Synthesis

The synthesis of the (3R,4R)-disubstituted piperidine ring is a significant challenge due to its chirality. vulcanchem.comunl.pt A variety of starting materials and synthetic strategies have been employed to construct this crucial intermediate.

Commonly used precursors include 3-amino-4-methylpyridine (B17607) and 4-methyl-picoline (4-picoline). acs.orgresearchgate.netmdpi.com One route starting from 3-amino-4-methylpyridine involves N-acylation, quaternization of the pyridine (B92270) ring with benzyl (B1604629) chloride, and subsequent reduction steps to form the desired piperidine derivative. acs.org An alternative approach starting from 4-picoline involves transformations through intermediates like 1-Benzyl-4-methyl-piperidin-3-ol. derpharmachemica.com

A key intermediate in many synthetic routes is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine . researchgate.netnih.gov The synthesis of this intermediate is often a major cost-contributing factor. acs.org After its synthesis and coupling to the pyrimidine (B1678525) core, the benzyl group is typically removed via palladium-catalyzed hydrogenation to yield the free piperidine, which is then ready for cyanoacetylation. nih.gov

The following table lists some key piperidine precursors and their starting materials.

| Piperidine Precursor | Starting Material | Reference |

| (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine tartarate salt | 3-amino-4-methylpyridine | acs.org |

| 3-Benzyl-6-methyl-7-oxa-3-aza-bicyclo[4.1.0]heptanes | 4-picoline and benzyl chloride | derpharmachemica.com |

| tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate | (5S)-5-hydroxypiperidin-2-one | researchgate.netlookchem.com |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 3-amino-4-methylpyridine or 4-methyl-picoline | researchgate.netmdpi.com |

Pyrrolo[2,3-d]pyrimidine Moiety Functionalization in this compound Assembly

The pyrrolo[2,3-d]pyrimidine core is the other essential synthon in the synthesis of Tofacitinib and its derivatives. tandfonline.comacs.org This heterocyclic system is a known "warhead" in many kinase inhibitors. nih.gov

A common starting material for this moiety is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . acs.orgevitachem.com The chlorine atom at the 4-position is reactive and allows for nucleophilic substitution with the amine group of the piperidine intermediate. This coupling reaction is a crucial step in assembling the final molecule. derpharmachemica.com To prevent unwanted side reactions during synthesis, the nitrogen at the 7-position is often protected, for example, with a tert-butyl carbamate (B1207046) group.

The synthesis of the pyrrolo[2,3-d]pyrimidine core itself can be achieved through condensation and cyclization reactions from acyclic precursors. Functionalization of this core, for instance, through iodination, can provide intermediates for further coupling reactions like the Suzuki-Miyaura coupling. nih.gov

Optimization of Reaction Conditions and Process Engineering for this compound Production

The industrial-scale production of this compound necessitates a focus on optimizing reaction conditions and process engineering to achieve cost-efficiency, high yields, and purity. google.com

Reagent and Catalyst Selection in Cyanoacetylation Reactions

The key step in synthesizing this compound is the N-cyanoacetylation of a Tofacitinib intermediate. smolecule.comgoogle.com The selection of appropriate reagents and catalysts is critical for the success of this reaction.

Common cyanoacetylation reagents include cyanoacetic acid, ethyl cyanoacetate, cyanoacetyl chloride, and cyanoacetic acid N-hydroxysuccinimide ester. google.com The choice of reagent can significantly impact the reaction's efficiency and the profile of impurities. For instance, using ethyl cyanoacetate has been explored in several synthetic routes. google.compatsnap.com

The reaction is often facilitated by a catalyst system. One patented method employs a mixture of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), 1-hydroxybenzotriazole (B26582) (HOBt), and N,N-diisopropylethylamine (DIPEA). google.com This combination serves as a condensing agent to facilitate the amide bond formation between the Tofacitinib intermediate and the cyanoacetyl moiety. google.com Other bases like triethylamine, N-methylmorpholine (NMM), sodium hydroxide, and potassium carbonate can also be used depending on the specific reaction pathway. smolecule.comgoogle.com In some processes, an acid-binding agent is added, and the reaction is initiated by the dropwise addition of a reagent like 3-chloro-3-oxopropanoic acid methyl ester. google.com

The selection of catalysts can also involve organometallic compounds in preceding steps of the synthesis of key intermediates. For example, rhodium-catalyzed hydrogenation has been utilized in the synthesis of piperidine derivatives that are precursors to this compound. nih.gov

Table 1: Reagents and Catalysts in Cyanoacetylation

| Reagent/Catalyst | Function | Reference |

| Cyanoacetic acid | Cyanoacetylating agent | google.comgoogle.com |

| Ethyl cyanoacetate | Cyanoacetylating agent | google.compatsnap.com |

| Cyanoacetyl chloride | Cyanoacetylating agent | google.comresearchgate.net |

| Cyanoacetic acid N-hydroxysuccinimide ester | Activated cyanoacetylating agent | google.comgoogle.com |

| EDC/HOBt/DIPEA | Condensing agent/catalyst system | google.com |

| Triethylamine | Base | google.com |

| Sodium hydroxide/Potassium carbonate | Base | smolecule.com |

| 3-chloro-3-oxopropanoic acid methyl ester | Acylating agent | google.com |

Solvent Effects and Reaction Parameter Control for this compound Yield and Purity

The choice of solvent and the precise control of reaction parameters such as temperature and time are paramount for maximizing the yield and purity of this compound. google.com

A variety of solvents have been investigated for the cyanoacetylation step, including dichloromethane, toluene, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, n-propanol, isopropanol, n-butanol, dioxane, and tetrahydrofuran. google.com The selection of the solvent depends on the specific reagents and catalysts used and can influence reaction rates and selectivity. For instance, n-butanol has been identified as a preferred solvent in a process using ethyl cyanoacetate as the cyaniding reagent. google.com Dichloromethane is another commonly used solvent, particularly when using acyl chlorides. google.com

Reaction temperature is a critical parameter that needs to be carefully controlled to minimize the formation of degradation products. smolecule.com Some processes are conducted at room temperature, while others may require heating to temperatures between 40-100 °C to drive the reaction to completion. google.comgoogle.com For example, one method specifies a reaction temperature of 60-65°C for 8-9 hours. patsnap.com The reaction time is also optimized to ensure complete conversion without excessive degradation, with typical times ranging from 1.5 to 12 hours. google.compatsnap.com

Controlling the pH is also crucial, especially during workup, to prevent hydrolysis of the cyano group. google.com The use of a weak alkaline inorganic salt solution, such as sodium carbonate or sodium bicarbonate, after the reaction can help in isolating the crude product. google.com

Table 2: Solvent and Reaction Parameter Examples

| Solvent | Reagents | Temperature | Time | Yield/Purity | Reference |

| n-Butanol | Ethyl cyanoacetate, DBU | 60-65 °C | 8-9 hours | 62.8% yield (crude) | patsnap.com |

| Dichloromethane | Cyanoacetic acid, Thionyl chloride, Triethylamine | Room Temp. | 2 hours | 85% yield | google.com |

| Tetrahydrofuran | Ethyl cyanoacetate, DBU | 60-65 °C | Not specified | Not specified | patsnap.com |

| Acetonitrile | Cyanoacetylating agent, EDC/HOBt/DIPEA | 40-100 °C | 1.5-4 hours | Not specified | google.com |

Academic Investigations into Isolation and Purification Techniques for this compound Intermediates

The isolation and purification of this compound and its intermediates are essential for obtaining a final product of high purity. google.com Academic and industrial research has explored various techniques to achieve this.

Following synthesis, common purification methods include recrystallization and chromatography. smolecule.com Recrystallization is often employed to purify solid intermediates and the final product. The choice of solvent for recrystallization is critical to achieve high recovery and purity.

Column chromatography is a versatile technique for separating the desired compound from by-products and unreacted starting materials. smolecule.comderpharmachemica.com For instance, flash column chromatography has been used to purify intermediates. google.com In some cases, a mixture of ethyl acetate (B1210297) and n-heptane is used for purification. google.com

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. researchgate.net It has been found that Tofacitinib is susceptible to degradation under acidic, basic, thermal, and oxidative conditions. researchgate.net This knowledge is crucial for optimizing purification and storage conditions to prevent the formation of impurities.

The isolation process can also involve liquid-liquid extraction to remove water-soluble impurities. google.com For instance, after quenching the reaction with water, the product can be extracted into an organic solvent like dichloromethane. google.com The organic phase is then typically washed with saturated sodium bicarbonate and brine solutions to remove acidic and aqueous impurities before being dried and concentrated. google.com

Molecular Structure Activity Relationship Sar Studies of Cyanoacetyl Tofacitinib and Its Analogs

Role of the Cyanoacetyl Moiety in Molecular Recognition and Kinase Binding.vulcanchem.comdtu.dkmdpi.com

The nitrile (CN) group, a key component of the cyanoacetyl moiety, is a significant contributor to the binding affinity of many pharmaceuticals. nih.gov The strong electronegativity of the nitrogen atom in the nitrile group allows it to act as a hydrogen bond acceptor, which is a primary mode of interaction with target proteins. nih.gov In the context of kinase inhibitors, the nitrile group can form crucial hydrogen bonds that stabilize the ligand's position within the binding pocket. nih.gov Studies on various kinase inhibitors have demonstrated that the removal of the nitrile group can lead to a dramatic decrease in binding affinity. nih.gov The critical positioning of the nitrile group can also displace unfavorable water molecules from the binding site, further enhancing the inhibitor's potency. acs.org

The cyanoacetyl piperidine (B6355638) moiety of Cyanoacetyl Tofacitinib (B832) adopts a specific conformation within the active site of the kinase, which is crucial for its inhibitory activity. The orientation of this group can influence the stability of the drug-protein complex. acs.org For instance, in JAK2, different orientations of the cyanoacetyl-methyl piperidine substituent can lead to noticeable fluctuations and lower stability of the complex. acs.org The stereochemistry of the piperidine ring, specifically the (3R,4R) configuration, is essential for optimal binding to the target JAK enzymes. vulcanchem.com The conformational landscape of protein kinases is complex, with the active site fluctuating between various states. nih.gov The binding of an inhibitor like Cyanoacetyl Tofacitinib can stabilize a particular conformation, thereby blocking its catalytic function. nih.gov Studies focusing on the cyanoacetyl piperidine moiety have been conducted to understand these structure-activity relationships in detail. researchgate.net

Ligand-Target Interactions and Binding Site Analysis of this compound.vulcanchem.comacs.orgekb.eg

The interaction between this compound and the JAK ATP-binding site is a complex interplay of various non-covalent forces. acs.orgekb.eg The pyrrolo[2,3-d]pyrimidine scaffold, a key feature of the molecule, is crucial for this interaction. vulcanchem.com

Hydrogen bonds are a critical component of the binding of Tofacitinib and its analogs to the ATP-binding site of JAKs. acs.orgnih.gov The pyrrolo[2,3-d]pyrimidine core of the inhibitor forms key hydrogen bonds with the hinge region of the kinase. nih.gov Specifically, in JAK1, hydrogen bonds are formed with residues Leu881, Glu957, Leu959, Ser963, Glu966, Arg1007, and Asn1008. nih.gov In JAK3, the 7H-pyrrolo[2,3-d]pyrimidine moiety forms a bidentate hydrogen bond with the hinge residues Glu903 and Leu905. scispace.com These interactions are highly conserved across the JAK family, with equivalent residues in JAK1 (E957 and L959) and JAK2 (E930 and L932) also forming strong hydrogen bonds with the inhibitor. acs.orgnih.gov

Beyond hydrogen bonding, hydrophobic and electrostatic interactions play a significant role in the binding of this compound to JAK isoforms. ekb.egresearchgate.net Molecular dynamics simulations have shown that van der Waals interactions are particularly important for the binding of tofacitinib to all JAKs. researchgate.net The two hydrophobic regions of tofacitinib, the pyrrolopyrimidine and piperidine rings, interact tightly with hydrophobic residues in the binding pocket. nih.gov For example, in JAK3, key hydrophobic interactions are observed with residues L905, L956, and L828. nih.gov Electrostatic interactions also contribute significantly to the binding, with a conserved glutamate (B1630785) residue in the hinge region playing a major role in the electrostatic attraction of the inhibitor. researchgate.net The binding affinities for tofacitinib have been ranked as JAK3 > JAK2 ≈ JAK1. acs.orgresearchgate.net

Design Principles for this compound Derivatives and Bioisosteres.acs.orgscispace.comnih.gov

The design of derivatives and bioisosteres of this compound is guided by the goal of optimizing its pharmacological profile, including potency, selectivity, and metabolic stability. acs.orgscispace.comnih.gov

A medicinal chemistry strategy focused on modifying the cyanoacetyl piperidine moiety has been employed to develop novel inhibitors. scispace.com This has led to the synthesis of a series of derivatives based on the 7-chloro-9H-pyrimido[4,5-b]indole scaffold, which is derived from tofacitinib. scispace.com The aim of such modifications is to improve the inhibitory activity against specific kinases, such as GSK-3β, while also considering the activity on the primary target, JAK3. scispace.com

Quantitative structure-activity relationship (QSAR) models have been developed to predict the JAK inhibitory activity of new compounds. acs.org These models can help in identifying structural features that are important for activity and in avoiding those that may lead to undesirable properties. acs.org For example, it has been suggested that structural symmetry might be avoided when designing new JAK inhibitors. acs.org

The search for novel JAK inhibitors has also involved screening large compound databases and then profiling the selected candidates for their ability to inhibit different JAK subtypes. acs.org This approach has led to the identification of new chemical scaffolds with promising inhibitory activity against JAK2. nih.gov

Rational Design Strategies for Enhanced JAK Selectivity and Specificity

The rational design of JAK inhibitors aims to achieve selectivity among the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) to maximize therapeutic efficacy while minimizing off-target effects. benthamscience.com Tofacitinib, the parent compound, is a first-generation inhibitor known to inhibit JAK1 and JAK3 with high potency, and JAK2 to a lesser extent. nih.govfrontiersin.org This broad-spectrum activity, while effective in treating autoimmune conditions like rheumatoid arthritis, has driven research towards designing more selective inhibitors. nih.govfrontiersin.org

Although there is high structural identity among the ATP-binding sites of the JAK family, subtle differences provide a foundation for the rational design of specific inhibitors. benthamscience.com The cyanoacetyl moiety of Tofacitinib plays a significant role in its binding profile. mdpi.com Crystallographic studies show that the 7H-pyrrolo[2,3-d]pyrimidine core of Tofacitinib forms critical hydrogen bonds with hinge residues (Glu903 and Leu905 in JAK3), while the cyanoacetyl group extends into a specific pocket, contributing to the molecule's stabilization within the active site. nih.govmdpi.comscispace.com

SAR studies on Tofacitinib-derived compounds have highlighted the importance of the cyanoacetyl piperidine moiety. scispace.com Research into a series of GSK-3β inhibitors derived from a Tofacitinib screening hit revealed the crucial role of the nitrile group for the biological activity of the compound series. scispace.com This suggests that the cyanoacetyl group is a key pharmacophoric element, and modifications around this group represent a viable rational design strategy for modulating kinase affinity and selectivity. While Tofacitinib is considered non-selective, its binding profile provides a template for developing analogs with enhanced specificity for individual JAK isoforms. nih.govnih.gov

Table 1: Kinase Inhibitory Profile of Tofacitinib

This table shows the half-maximal inhibitory concentrations (IC₅₀) of Tofacitinib against different Janus kinase isoforms, illustrating its potency and selectivity profile. Data is indicative of its classification as a potent inhibitor of JAK1 and JAK3.

| Kinase Isoform | IC₅₀ (nM) |

| JAK1 | 15 |

| JAK2 | 71 |

| JAK3 | 55 |

| TYK2 | 472 |

Source: As reported in studies on JAK inhibitor selectivity. nih.gov

Molecular Hybridization Approaches Utilizing the this compound Scaffold

Molecular hybridization is an innovative drug design strategy that combines two or more pharmacophores from different bioactive substances to create a single hybrid molecule. mdpi.com This approach aims to produce novel compounds with improved affinity, enhanced efficacy, or a more desirable safety profile compared to the parent drugs. mdpi.comvulcanchem.com The this compound scaffold has been successfully utilized in such approaches.

In one notable study, researchers designed and synthesized a series of new hybrid molecules by linking Tofacitinib with a hydrogen sulfide (B99878) (H₂S) donor, ADTOH. mdpi.com The resulting hybrids, including compounds designated ZX-4C, ZX-5C, and ZX-6C, were developed to leverage the anti-inflammatory properties of Tofacitinib and the cytoprotective effects of H₂S for the potential treatment of ulcerative colitis (UC). mdpi.comresearchgate.net

These hybrid molecules retain the core structure of this compound. mdpi.com The design allows for the hybrid molecule to act as a prodrug, which, upon entering the body, is activated by esterases to release the active Tofacitinib metabolite. vulcanchem.com This strategy introduces an enzyme-controlled activation step that can modulate the pharmacokinetic parameters of the drug. vulcanchem.com In studies, the hybrid compound ZX-4C demonstrated effective alleviation of DSS-induced colitis in mice, suggesting greater potency than the parent drugs. researchgate.net

Table 2: Tofacitinib-ADTOH Hybrid Molecules and Their Properties

This table details the hybrid compounds synthesized by linking Tofacitinib with an H₂S donor (ADTOH) and summarizes their observed biological activities.

| Compound | Description | Key Findings |

| ZX-4C | Hybrid of Tofacitinib and an H₂S donor (ADTOH). mdpi.com | Exhibited the best performance in H₂S release rate and cytoprotective effects against dextran (B179266) sulfate (B86663) sodium (DSS)-induced injury. researchgate.net |

| ZX-5C | Hybrid of Tofacitinib and an H₂S donor (ADTOH). mdpi.com | Showed H₂S release and cytoprotective effects. researchgate.net |

| ZX-6C | Hybrid of Tofacitinib and an H₂S donor (ADTOH). mdpi.com | Showed H₂S release and cytoprotective effects. researchgate.net |

Source: Based on research findings from studies on molecular hybridization of Tofacitinib. mdpi.comresearchgate.net

Structure-Guided Optimization of Pharmacophoric Elements within this compound Analogs

Structure-guided design and pharmacophore modeling are essential tools for optimizing lead compounds into clinical candidates. mdpi.comfrontiersin.org A pharmacophore represents the key structural and chemical features of a molecule required for interaction with a specific biological target. frontiersin.org For this compound and its analogs, the pyrrolo[2,3-d]pyrimidine core, the piperidine ring, and the cyanoacetyl group constitute the primary pharmacophoric elements that govern binding to the JAK ATP-binding site. nih.govmdpi.com

The cyanoacetyl moiety, in particular, has been a focus of optimization efforts. Its contribution to stabilizing the drug-target complex makes it a critical component of the SAR profile. nih.govmdpi.com In a study focused on developing novel GSK-3β inhibitors from a Tofacitinib-derived hit, researchers systematically modified the cyanoacetyl piperidine moiety. scispace.com Their findings underscored the crucial role of the nitrile group, which is presumed to form important hydrogen bonding interactions within the kinase's active site. The study concluded that a cyanoethyl substituent was an essential structural feature for activity within this specific series of analogs. scispace.com

Mechanistic Investigations and in Vitro/in Silico Profiling of Cyanoacetyl Tofacitinib

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Putative Binding Mode Prediction

Molecular docking simulations have been instrumental in elucidating the binding mode of cyanoacetyl tofacitinib (B832) within the ATP-binding pocket of JAK enzymes. These studies consistently show that the pyrrolopyrimidine scaffold of the molecule is a key pharmacophore, forming crucial hydrogen bonds with residues in the hinge region of the kinase domain. cambridge.orgacs.org

Specifically, in JAK3, the pyrrolopyrimidine core is stabilized by strong hydrogen bonds with the backbone of residues Glu903 and Leu905. acs.orgrowansci.com Similar interactions are observed with the corresponding residues in JAK1 (Glu957 and Leu959) and JAK2 (Glu930 and Leu932). cambridge.orgacs.org The cyanoacetyl-methyl piperidine (B6355638) portion of the molecule extends into the binding pocket, where its orientation can differ between JAK subtypes. cambridge.org In JAK2, for instance, the cyano group is positioned to form an additional hydrogen bond, contributing to its binding affinity. cambridge.org The binding is further stabilized by a network of van der Waals forces, alkyl, pi-alkyl, and pi-sulfur interactions with surrounding amino acid residues. rsc.org Computational analyses have reported strong binding affinities, with a calculated binding energy of -7.7 kcal/mol for the interaction with JAK1. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction |

| JAK1 | Glu957, Leu959 | Hydrogen Bonds cambridge.orgacs.org |

| JAK2 | Glu930, Leu932 | Hydrogen Bonds cambridge.orgacs.org |

| JAK3 | Glu903, Leu905, Cys909 | Hydrogen Bonds, Covalent Attachment acs.orgrowansci.com |

| CYP3A4 | LEU-211, PHE-304 | Hydrogen Bonds mdpi.com |

This table summarizes the key amino acid residues involved in the binding of Cyanoacetyl Tofacitinib to its primary targets as identified through molecular docking studies.

Molecular Dynamics Simulations for Ligand-Protein Stability and Conformational Dynamics

To assess the stability of the predicted binding poses and to understand the dynamic nature of the ligand-protein interaction, molecular dynamics (MD) simulations have been performed. These simulations, often extending over hundreds of nanoseconds, confirm the stability of this compound within the JAK active site. nih.govacs.org

The root-mean-square deviation (RMSD) of the protein's alpha-carbons and the ligand's heavy atoms typically show fluctuations within a narrow range (e.g., 1.5 to 2.5 Å for JAK1), indicating that the complex remains stable and the ligand maintains a consistent binding conformation throughout the simulation. nih.gov These simulations have also revealed that the complexation with this compound can induce a more "closed" conformation of the ATP-binding site and reduce the fluctuation of the glycine-rich loop, a key component of the kinase domain. acs.org The stability of the interactions with hinge residues, such as Asp133 and Val135 in related kinase models, is consistently observed throughout the simulation time. acs.org

Quantum Chemical Calculations for Electronic Structure Properties and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deeper insights into the electronic properties of this compound, which govern its reactivity and interactions. cambridge.orgnih.gov These methods are used to calculate molecular orbital energies, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites and understanding intermolecular forces. acs.org

For this compound, DFT calculations (e.g., at the B3LYP/6-31G* level) have been used to optimize its geometry and determine its conformational energy. cambridge.org Such studies revealed that the conformation observed in the solid crystal state is higher in energy than the calculated global minimum-energy conformation, highlighting the significant role of intermolecular interactions in the crystal lattice. cambridge.org Quantum biochemistry approaches have been employed to analyze the interactions within the JAK1-tofacitinib complex, providing a detailed understanding of the binding mechanisms. rsc.org Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods have been utilized to predict binding free energies, where the ligand is treated with quantum mechanics to accurately capture its electronic behavior within the classical environment of the protein. acs.orgfda.gov These advanced computational techniques are essential for predicting metabolic instability by calculating bond dissociation energies, as many metabolic pathways are initiated by the cleavage of the weakest bonds. rowansci.com

In Vitro Metabolic Studies and Biotransformation Pathways of this compound

The metabolic profile of this compound has been extensively studied in vitro, primarily using liver microsomal systems from various species, including humans, to elucidate its biotransformation pathways.

Cytochrome P450 Enzyme Interactions and Metabolism of this compound

This compound is extensively metabolized, with approximately 70% of its clearance occurring via hepatic metabolism. wikipedia.orgcmu.edu The primary enzymes responsible for its biotransformation belong to the cytochrome P450 (CYP) superfamily. In vitro studies using human liver microsomes and specific CYP isoform inhibitors have definitively identified CYP3A4 as the major enzyme involved in its metabolism, with a smaller contribution from CYP2C19. nih.govmdpi.comnih.gov The interaction with CYP3A4 is significant, as strong inhibitors of this enzyme, like ketoconazole, can substantially increase plasma concentrations of tofacitinib, while inducers like rifampin can decrease them. nih.gov Molecular docking simulations have shown that tofacitinib binds tightly to CYP3A4, with key hydrogen bond interactions with residues such as LEU-211 and PHE-304. mdpi.com

| Enzyme | Role in Metabolism | Kinetic Parameter (Km) | Reference |

| CYP3A4 | Major pathway | 132 µM (human liver microsomes) | mdpi.com |

| CYP2C19 | Minor pathway | N/A | nih.govnih.gov |

| CYP2C11 (rat) | Metabolism in rats | N/A | |

| CYP3A1/2 (rat) | Metabolism in rats | N/A |

This table summarizes the key cytochrome P450 enzymes involved in the metabolism of this compound and associated kinetic data from in vitro studies.

Identification and Characterization of this compound Metabolites in Microsomal Systems

Incubation of this compound with liver microsomes from mice, rats, monkeys, and humans has led to the identification and characterization of numerous metabolites. Using techniques like ultra-high performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-HRMS), a total of 13 metabolites were detected and structurally proposed in one study.

The primary metabolic pathways identified include:

Oxidation: This occurs on both the pyrrolopyrimidine and piperidine rings, as well as the piperidine ring side chain. nih.gov

N-demethylation: The removal of the methyl group. nih.gov

Glucuronidation: The conjugation with glucuronic acid, forming a glucuronide conjugate.

Significant species differences in metabolic profiles have been observed, with the rat metabolic profile showing similarity to that of humans. The primary metabolite analyzed in some in vitro interaction studies is designated as M8. The formation of epoxide and α-keto-aldehyde intermediates has also been trapped and characterized in microsomal incubations. wikipedia.org

Mechanism-Based Inactivation Studies of Metabolic Enzymes by this compound

Further investigations into the interaction of this compound with metabolic enzymes have revealed that it is a mechanism-based inactivator of CYP3A4. wikipedia.orgnih.gov This means that the drug is metabolically activated by CYP3A4 to a reactive intermediate that then irreversibly inactivates the enzyme.

Studies have shown that this inactivation is time-, concentration-, and NADPH-dependent. wikipedia.orgnih.gov The key reactive metabolite responsible for the inactivation is believed to be an aldehyde intermediate, which is formed from an initial epoxide intermediate. wikipedia.org While multiple P450 enzymes can participate in the formation of the initial epoxide, the subsequent formation of the inactivating aldehyde is mainly catalyzed by CYP3A4. wikipedia.org The potential for this inactivation is a critical factor in understanding drug-drug interactions, as it can lead to a time-dependent increase in the exposure of other drugs that are also metabolized by CYP3A4.

| Parameter | Value | Enzyme | Conditions | Reference |

| k_inact | 0.037 min⁻¹ | CYP3A4 | Recombinant CYP3A4 | wikipedia.org |

| K_I | 93.2 µM | CYP3A4 | Recombinant CYP3A4 | wikipedia.org |

| IC50 (Simvastatin) | 5.837 µM | Rat Liver Microsomes | Inhibition of tofacitinib metabolism | |

| IC50 (Lovastatin) | 10.68 µM | Rat Liver Microsomes | Inhibition of tofacitinib metabolism |

This table presents key kinetic parameters related to the mechanism-based inactivation of CYP3A4 by this compound and its inhibition by other compounds.

Preclinical Research Directions and Therapeutic Potential of Cyanoacetyl Tofacitinib in Drug Discovery

Optimization of the Cyanoacetyl Tofacitinib (B832) Scaffold for Novel Drug Candidates

The pyrrolo[2,3-d]pyrimidine scaffold of tofacitinib, along with its cyanoacetyl piperidine (B6355638) moiety, serves as a foundational structure for the development of new drug candidates. mdpi.comnih.gov The cyanoacetyl group, in particular, plays a crucial role in stabilizing the compound within the ATP-binding site of kinases. mdpi.com Research efforts have focused on optimizing this scaffold to enhance therapeutic properties and explore new indications.

One area of optimization involves creating molecular hybrids to improve efficacy for specific conditions like ulcerative colitis (UC). researchgate.net A study reported the development of hybrid molecules linking tofacitinib with a cytoprotective hydrogen sulfide (B99878) (H₂S) donor. researchgate.net Among the synthesized compounds, one derivative, ZX-4C, demonstrated superior performance in H₂S release rates and cytoprotective effects against dextran (B179266) sulfate (B86663) sodium (DSS)-induced injury in preclinical models. researchgate.net In vivo studies showed that this hybrid molecule could effectively mitigate DSS-induced colitis by boosting oxidative stress defense and diminishing the inflammatory response, proving more potent than the parent drugs. researchgate.net

Another optimization strategy involves modifying the scaffold to target different kinases. Researchers have used the tofacitinib-derived structure as a starting point to develop inhibitors for other enzymes, such as Glycogen Synthase Kinase-3β (GSK-3β), which is a target for neurodegenerative diseases. mdpi.comscispace.com This work involved synthesizing a series of derivatives with a focus on the cyanoacetyl piperidine moiety, underscoring the versatility of the core structure for creating inhibitors beyond the JAK family. mdpi.comscispace.com

Table 1: Examples of Tofacitinib Scaffold Optimization Strategies

| Strategy | Target/Indication | Example Derivative | Key Finding | Reference |

|---|---|---|---|---|

| Molecular Hybridization | Ulcerative Colitis (UC) | ZX-4C (Tofacitinib-H₂S donor hybrid) | More potent than parent drug in alleviating DSS-induced colitis in preclinical models. | researchgate.net |

| Scaffold Repurposing | Neurodegenerative Disease (GSK-3β Inhibition) | 7-chloro-9H-pyrimido[4,5-b]indole derivatives | Identified novel GSK-3β inhibitors based on the tofacitinib scaffold. | mdpi.comscispace.com |

| Metabolic Stabilization | Rheumatoid Arthritis | Purine (B94841) analog 3 | Designed to avoid reactive metabolites while maintaining JAK3 inhibitory activity. | nih.gov |

Strategies for Mitigating Metabolic Liabilities in Cyanoacetyl Tofacitinib Derivatives

A significant challenge in drug development is overcoming metabolic liabilities that can lead to adverse effects. Tofacitinib is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent, CYP2C19. nih.govnih.gov This metabolism can produce reactive aldehyde or epoxide metabolites, which are believed to contribute to potential liver injury. nih.gov

To address this, research has focused on designing and synthesizing tofacitinib analogs that avoid the formation of these reactive metabolites. nih.gov One study created six analogs with modifications intended to block the metabolic pathways leading to toxic byproducts. nih.gov These analogs were then evaluated for their JAK3 inhibitory activity, metabolic stability in human liver microsomes, potential for CYP3A time-dependent inhibition, and cytotoxicity. nih.gov

The results indicated that a purine-based analog (analog 3) was particularly promising. nih.gov This compound retained nanomolar inhibitory activity against JAK3 but showed minimal inhibition of CYP3A and reduced cytotoxicity compared to the parent tofacitinib. nih.gov These findings suggest that the epoxide metabolite, rather than the aldehyde, may be a key contributor to the mechanism-based inhibition of CYP3A4 and subsequent hepatic toxicity associated with tofacitinib. nih.gov Such studies highlight a rational design approach to create safer kinase inhibitors by modifying metabolic hotspots on the drug scaffold.

Enhancing Specificity for Targeted Kinase Pathways through Structural Modifications

While tofacitinib is a potent inhibitor of JAK1 and JAK3, it also shows activity against JAK2. nih.govacs.org Enhancing selectivity for specific JAK isoforms or redirecting activity towards entirely new kinase targets is a key goal in drug discovery to improve efficacy and reduce off-target effects. The structure of tofacitinib offers several points for modification to alter its kinase specificity.

The pyrrolopyrimidine scaffold consistently establishes hydrogen bonds with residues in the hinge region of all JAK subtypes. csic.es However, the cyanoacetyl-methyl piperidine substituent adopts different orientations within the binding pockets of different JAKs. csic.es This variation provides an opportunity for medicinal chemists to introduce structural modifications to the piperidine ring or the cyanoacetyl group to enhance specificity for a particular JAK isoform.

Furthermore, the tofacitinib scaffold has been successfully used as a template to generate inhibitors for other kinase families. In one such effort, a tofacitinib-derived screening hit was optimized to create a novel class of GSK-3β inhibitors. mdpi.com Researchers synthesized 19 new derivatives based on a 7-chloro-9H-pyrimido[4,5-b]indole core and studied their structure-activity relationships, with a specific focus on the cyanoacetyl piperidine moiety. mdpi.comscispace.com This work revealed the critical role of the nitrile group for activity against GSK-3β and led to the development of a rigidified analog with an IC₅₀ value of 130 nM on GSK-3β and good metabolic stability. mdpi.com

Theoretical Pharmacokinetic/Pharmacodynamic Modeling in Preclinical Systems

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in preclinical research, helping to translate in vitro data and animal studies into predictions of human drug behavior. nih.gov For tofacitinib and its derivatives, these models are used to understand the relationship between drug exposure, target engagement, and therapeutic effect, thereby guiding dose selection and regimen design for clinical trials. nih.govmdpi.com

Physiologically based pharmacokinetic (PBPK) models have been developed for tofacitinib to simulate its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.govnih.gov These models integrate data on the drug's physicochemical properties with physiological information from different species. An adult PBPK model for tofacitinib accurately simulated its pharmacokinetic profiles across various administration scenarios, with predicted maximum concentration (Cmax) and area under the curve (AUC) values closely matching observed clinical data. mdpi.com Such validated models can then be extrapolated to predict pharmacokinetics in special populations (e.g., pediatric or renally impaired patients) and to anticipate drug-drug interactions (DDIs). mdpi.comnih.gov

In Vitro-In Vivo Correlation Approaches for this compound and Analogs

An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (usually the rate of drug dissolution) to a relevant in vivo response (such as plasma drug concentration). kinampark.com Establishing a robust IVIVC is highly valuable in drug development, particularly for modified-release (MR) formulations, as it can streamline formulation changes and potentially reduce the need for extensive bioequivalence studies. kinampark.comnih.gov

A successful Level A IVIVC, the highest level of correlation, was developed and validated for tofacitinib MR tablets based on an extrudable core system (ECS) osmotic delivery platform. nih.govresearchgate.net In this study, fast-, medium-, and slow-release MR formulations of tofacitinib were manufactured and their in vitro dissolution profiles were determined. nih.gov These data were then correlated with in vivo pharmacokinetic data from a Phase 1 study in healthy volunteers. nih.govresearchgate.net By using a linear, piecewise correlation model, the prediction errors for Cmax and AUC fell within the stringent criteria set by the FDA, confirming a valid Level A IVIVC. nih.gov This demonstrates that for osmotic delivery systems containing tofacitinib, in vitro dissolution can be a reliable surrogate for in vivo bioequivalence.

Predictive Modeling of Target Engagement in Experimental Models

Predictive modeling in preclinical systems is essential for understanding how drug exposure at the site of action translates into a pharmacological response. For tofacitinib, preclinical PK/PD modeling in a mouse collagen-induced arthritis (mCIA) model was compared with clinical data from rheumatoid arthritis (RA) patients to bridge the gap between animal models and human efficacy. nih.gov

These models evaluated target modulation based on different dosing paradigms. nih.gov The results showed that the primary driver of efficacy in the mCIA model was the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers. nih.gov Interestingly, continuous daily inhibition was not required to maintain efficacy, and the projected therapeutic effect could be predicted from the total daily exposure, regardless of the specific oral dosing schedule. nih.gov The model identified that a total steady-state plasma concentration achieving 50% of the maximal response (Cave₅₀) was approximately 100 nM in the mouse model. nih.gov This preclinical value was found to be within a two-fold range of the clinically derived Cave₅₀ of ~40 nM in RA patients, demonstrating the predictive power of these models in estimating effective clinical exposures. nih.gov

Table 2: Preclinical and Clinical PK/PD Parameters for Tofacitinib

| Parameter | Preclinical Model (mCIA) | Clinical Setting (RA Patients) | Key Insight | Reference |

|---|---|---|---|---|

| Primary Efficacy Driver | Inhibition of JAK1 heterodimer signaling | Inhibition of JAK-STAT pathway | Consistent mechanism of action across species. | nih.gov |

| Effective Exposure Metric | Total daily exposure (Cave) | Total daily exposure (Cave) | Efficacy is driven by overall exposure, not peak or trough concentrations. | nih.gov |

| Cave₅₀ (Concentration for 50% max response) | ~100 nM | ~40 nM | Preclinical modeling provided a reasonable estimate of the effective clinical exposure. | nih.gov |

Innovation in Formulation and Delivery Strategies for this compound and Derivatives

Innovations in drug formulation and delivery aim to improve a drug's therapeutic index by enhancing its delivery to the target site, controlling its release rate, and improving patient compliance. For tofacitinib, various advanced formulation strategies are being explored. sciensage.info

Modified-release (MR) oral tablets represent a significant area of innovation. An 11 mg extended-release tablet is available, and research has explored osmotic delivery technologies, such as the extrudable core system (ECS), to achieve controlled drug release over time. nih.govsciensage.info This technology allows for once-daily dosing, which can improve patient adherence compared to immediate-release formulations. mdpi.com Other oral formulations that have been investigated include effervescent floating tablets, designed to prolong gastric residence time and potentially improve absorption. sciensage.info

Beyond oral delivery, topical formulations are being developed for dermatological conditions. nih.gov One novel approach involves encapsulating tofacitinib in biodegradable dendritic polyglycerol sulfate (dPGS) nanocarriers. nih.gov In ex vivo studies using skin with a disrupted barrier, this nanocarrier formulation demonstrated enhanced penetration and a greater reduction in the phosphorylation of STAT3 in the epidermis compared to free tofacitinib. nih.gov Such targeted delivery systems hold promise for treating inflammatory skin diseases by concentrating the drug at the site of inflammation while minimizing systemic exposure. nih.gov Another preclinical study used tofacitinib-loaded squalenyl nanoparticles, which showed sustained drug release in hair follicles, suggesting potential for treating skin appendages. mdpi.com

Chemical Modification for Enhanced Delivery Properties

The therapeutic efficacy of a drug molecule is intrinsically linked to its pharmacokinetic and pharmacodynamic properties. Chemical modification is a key strategy in drug discovery to optimize these properties, aiming to enhance the delivery of the active pharmaceutical ingredient (API) to its target site while minimizing off-target effects. In the context of this compound, a derivative of the Janus kinase (JAK) inhibitor Tofacitinib, chemical modifications can be strategically employed to improve its delivery characteristics. The addition of the cyanoacetyl group to the Tofacitinib structure is itself a chemical modification that can influence the compound's stability and biological activity. smolecule.com

Further modifications can be explored to tailor its delivery profile for specific therapeutic applications. One promising approach is molecular hybridization , which involves covalently linking two or more pharmacophores to create a single hybrid molecule. nih.gov This strategy can lead to compounds with improved affinity, efficacy, and optimized physicochemical properties such as molecular size and lipid solubility, which in turn can enhance the rate and extent of drug absorption. nih.gov For instance, research on Tofacitinib has explored the creation of hybrid molecules with cytoprotective agents like H₂S donors (e.g., ADTOH) to potentially reduce the toxic side effects of the parent drug. nih.govmdpi.com Such a strategy could be adapted for this compound to improve its therapeutic index.

Another avenue for chemical modification is the introduction of moieties that can interact with specific transporters or physiological conditions to achieve targeted delivery. For example, modifications that increase the lipophilicity of a drug can promote its association with intestinal lymph lipoproteins, facilitating lymphatic transport and potentially enhancing oral bioavailability by avoiding first-pass metabolism. google.com While specific studies on such modifications for this compound are in early stages, the extensive research on its parent compound, Tofacitinib, provides a solid foundation for these preclinical research directions.

The table below summarizes potential chemical modification strategies and their expected impact on the delivery properties of this compound, based on research on related compounds.

| Modification Strategy | Rationale | Potential Enhancement of Delivery Properties |

| Molecular Hybridization | Combining this compound with another bioactive molecule. | Improved therapeutic efficacy, reduced side effects, optimized physicochemical properties for better absorption. nih.gov |

| Increased Lipophilicity | Modifying the structure to increase its affinity for lipids. | Enhanced lymphatic transport, improved oral bioavailability by bypassing first-pass metabolism. google.com |

| Targeted Moieties | Attaching ligands that bind to specific receptors or transporters. | Increased drug concentration at the site of action, reduced systemic exposure and off-target effects. |

Development of Novel Drug Delivery Systems (e.g., prodrugs, nanoemulsions) Based on this compound

Building upon chemical modifications, the development of novel drug delivery systems is a critical step in translating a promising compound like this compound into a viable therapeutic agent. These systems are designed to control the release of the drug, protect it from degradation, and deliver it to the target site more effectively.

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This approach can be used to overcome various drug delivery challenges. For the parent compound, Tofacitinib, several prodrug strategies have been investigated that could be applicable to this compound.

One such strategy involves creating reactive oxygen species (ROS)-activated prodrugs . dtu.dk In inflammatory conditions like rheumatoid arthritis, there is an overproduction of ROS. By linking Tofacitinib to a ROS-labile promoiety, the drug is preferentially released at the site of inflammation, potentially reducing systemic side effects. dtu.dk Another approach is the design of thiocarbamate glucuronide prodrugs . google.com These prodrugs are designed to be activated by β-glucuronidase enzymes, which are abundant in the gastrointestinal tract, allowing for targeted release in this area for the treatment of inflammatory bowel diseases. google.com Furthermore, colon-targeted azo prodrugs of Tofacitinib have been designed, utilizing self-immolative linkers to ensure drug release specifically in the colon. mdpi.com

The table below details various prodrug strategies investigated for Tofacitinib that hold potential for this compound.

| Prodrug Type | Activation Mechanism | Therapeutic Target/Advantage |

| ROS-Activated Prodrug | Cleavage by reactive oxygen species | Targeted release at inflammation sites, reduced systemic toxicity. dtu.dk |

| Thiocarbamate Glucuronide Prodrug | Enzymatic cleavage by β-glucuronidase | Targeted delivery to the gastrointestinal tract for inflammatory bowel disease. google.com |

| Colon-Targeted Azo Prodrug | Cleavage of azo bond by colonic microflora | Specific drug release in the colon for treating conditions like ulcerative colitis. mdpi.com |

Nanoemulsions are another promising drug delivery system, particularly for enhancing the solubility and bioavailability of hydrophobic drugs. nih.gov For topical or intestinal delivery, this compound could be formulated into nanoemulsions. Research on Tofacitinib has demonstrated the successful formulation of nanoemulgels for topical application in rheumatoid arthritis and atopic dermatitis. nih.govresearchgate.net These formulations, consisting of a nanoemulsion incorporated into a gel base, can improve skin penetration and provide controlled drug release. nih.gov

For oral delivery, nanoemulsions can be encapsulated within larger structures to protect them from the harsh environment of the gastrointestinal tract. For example, Tofacitinib-loaded nanoemulsions have been embedded in alginate hydrogel microbeads. nih.gov These nanocomposites exhibit bioadhesive properties, increasing the retention time of the nanoemulsions in the intestine and facilitating the delivery of the drug to subepithelial immune cells. nih.gov

The following table outlines the components and properties of nanoemulsion-based delivery systems developed for Tofacitinib, which could be adapted for this compound.

| Delivery System | Components | Key Findings |

| Nanoemulgel (Topical) | Oil Phase (e.g., Oleic Acid), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Propylene Glycol), Gelling Agent (e.g., Carbopol-934) | Optimized particle size, high loading efficiency, enhanced skin penetration, and sustained drug release. nih.gov |

| Nanoemulsions in Alginate Beads (Oral) | Nanoemulsion (NE) with a small hydrophobic drug, Alginate hydrogel | NEs are efficiently internalized into intestinal cells; alginate beads provide protection and bioadhesion for targeted intestinal delivery. nih.gov |

Q & A

Q. What documentation standards ensure reproducibility of this compound’s preclinical studies?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Disclose compound purity, solvent used (e.g., DMSO concentration), and batch variability. Publish raw data (e.g., dose-response curves) in supplementary materials. Cite validation methods (e.g., ICH stability testing) for novel formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.